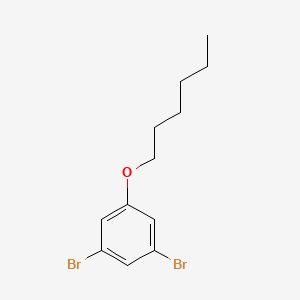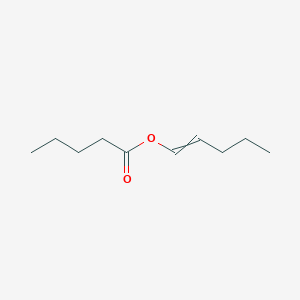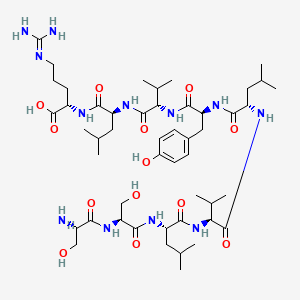![molecular formula C10H6F3NO3S B14230234 2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid CAS No. 739365-27-6](/img/structure/B14230234.png)
2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a benzene ring. The presence of trifluoromethyl and methoxy groups, along with a carboxylic acid functional group, makes this compound unique and versatile in various chemical applications. It is known for its potential biological activities and is used as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with a trifluoromethyl-substituted benzoyl chloride in the presence of a base, followed by cyclization to form the thiazole ring. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the cyclization and functional group modifications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, particularly at positions activated by the trifluoromethyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell death .
Vergleich Mit ähnlichen Verbindungen
- 2-(Trifluoromethyl)thiazole-4-carboxylic acid
- 4-Methoxybenzo[D]thiazole-6-carboxylic acid
- 2-(Trifluoromethyl)-4-methoxybenzothiazole
Comparison: 2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid is unique due to the combination of trifluoromethyl, methoxy, and carboxylic acid groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group can influence electronic properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
739365-27-6 |
|---|---|
Molekularformel |
C10H6F3NO3S |
Molekulargewicht |
277.22 g/mol |
IUPAC-Name |
4-methoxy-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C10H6F3NO3S/c1-17-5-2-4(8(15)16)3-6-7(5)14-9(18-6)10(11,12)13/h2-3H,1H3,(H,15,16) |
InChI-Schlüssel |
OLCAXKXSWNXVQT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=CC(=C1)C(=O)O)SC(=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Piperazine, 1-(3-chlorophenyl)-4-[(1,3-dihydroxy-9-acridinyl)carbonyl]-](/img/structure/B14230160.png)
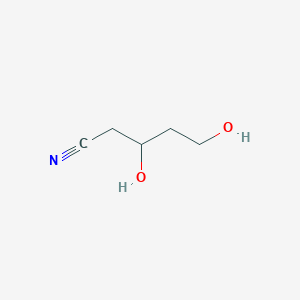
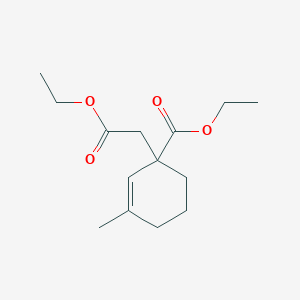
![1H-1,2,4-Triazole, 3,3'-[1,10-decanediylbis(thio)]bis[5-methyl-](/img/structure/B14230188.png)

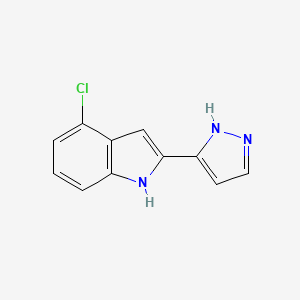

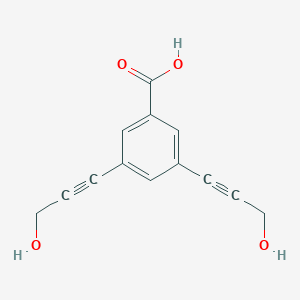

![3-Phenyl-3-[(pyridin-2-yl)sulfanyl]prop-2-enenitrile](/img/structure/B14230210.png)
